2-Hydroxy-2-(4-nitrophenyl)acetonitrile 2-Hydroxy-2-(4-nitrophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 13312-80-6
VCID: VC8230386
InChI: InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H
SMILES: C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

2-Hydroxy-2-(4-nitrophenyl)acetonitrile

CAS No.: 13312-80-6

Cat. No.: VC8230386

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2-(4-nitrophenyl)acetonitrile - 13312-80-6

Specification

CAS No. 13312-80-6
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 2-hydroxy-2-(4-nitrophenyl)acetonitrile
Standard InChI InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H
Standard InChI Key OVXMNRYLZWZZFE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a nitro group (-NO2_2) at the para position and a hydroxyl (-OH) group adjacent to a nitrile (-CN) moiety on the adjacent carbon. This arrangement creates a planar geometry, as evidenced by its SMILES notation: \text{C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]} . The InChIKey identifier OVXMNRYLZWZZFE-UHFFFAOYSA-N\text{OVXMNRYLZWZZFE-UHFFFAOYSA-N} confirms its stereochemical uniqueness .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3
Molecular Weight178.14 g/mol
Exact Mass178.038 g/mol
Topological Polar Surface Area89.84 Ų
LogP (Octanol-Water)1.67

The nitro group’s electron-withdrawing nature and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s polarity, as reflected in its high polar surface area .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves nitration of phenylacetonitrile derivatives. A common route includes:

  • Nitration: Treatment of 2-hydroxyacetonitrile with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position.

  • Purification: Recrystallization or column chromatography to isolate the product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
NitrationHNO3_3, H2_2SO4_4, 0–5°C~60%
IsolationEthanol/water recrystallization>95% purity

Alternative methods employ palladium-catalyzed hydrogenation for nitro group reduction, though this is less common for this specific compound.

Reactivity and Functional Transformations

Key Reactions

  • Oxidation: The hydroxyl group can be oxidized to a ketone, forming 4-nitrophenylglyoxylic acid under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 2-hydroxy-2-(4-aminophenyl)acetonitrile, a precursor for pharmaceuticals.

  • Nitrile Hydrolysis: Reaction with aqueous acid or base converts the nitrile to a carboxylic acid, producing derivatives like (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Dyes: Nitro groups enhance colorfastness in azo dyes.

  • Pharmaceuticals: Intermediate in synthesizing β-blockers and antipsychotics.

Analytical Chemistry

Used as a chromogenic agent in spectrophotometric assays, where its nitro group facilitates UV-Vis detection at 340 nm .

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